N-(5-chloro-2-methylphenyl)butanamide
Description
N-(5-Chloro-2-methylphenyl)butanamide is a substituted aromatic amide characterized by a butanamide group attached to a 5-chloro-2-methylphenyl aromatic ring. Compounds featuring the 5-chloro-2-methylphenyl moiety are often synthesized as intermediates for pharmaceuticals or bioactive molecules, leveraging the chloro and methyl substituents for electronic and steric modulation .
The butanamide group confers moderate lipophilicity compared to shorter acyl chains (e.g., formamide), which may influence membrane permeability and metabolic stability. Structural analogs, such as N-(5-chloro-2-methylphenyl)formamide, are explicitly utilized as pharmaceutical intermediates, highlighting the importance of this scaffold in synthetic organic chemistry .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-4-11(14)13-10-7-9(12)6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNNNBHENXCYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(5-Chloro-2-methylphenyl)formamide
N-(5-Chloro-2-methylphenyl)-N′-(2-methylpropyl)thiourea
- Structure : Thiourea (NHCSNH) instead of amide, with an additional 2-methylpropyl substituent.
- Metabolism : Undergoes glutathione conjugation to form a detoxified adduct, a pathway less common in amides .
- Toxicity : Thioureas are prone to bioactivation into reactive metabolites, increasing hepatotoxicity risks compared to amides .
Substituent Modifications on the Aromatic Ring
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-ethylbutanamide
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
- Structure : Methoxy (-OCH₃) and benzenesulfonamide groups replace methyl and butanamide.
- Biological Activity : Demonstrates anti-convulsant and anti-hypertensive effects, attributed to sulfonamide’s versatility in hydrogen bonding .
Complex Derivatives
N-(5-Chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide
- Structure : Incorporates a pyrimidinylthio group and tosyl substituent.
- Molecular Weight : 492.0 g/mol, significantly bulkier than simpler analogs, likely reducing oral bioavailability .
Tabulated Comparison of Key Attributes
Critical Analysis of Structural and Functional Differences
- Lipophilicity : Butanamide derivatives (e.g., this compound) balance solubility and membrane permeability better than formamides or sulfonamides, making them favorable for CNS-targeting drugs.
- Metabolic Stability : Electron-withdrawing groups (e.g., -CF₃ in ) reduce cytochrome P450-mediated oxidation, whereas thioureas are metabolically labile.
- Toxicity : Thioureas’ propensity for glutathione adduct formation contrasts with amides’ generally safer profiles, underscoring the importance of functional group selection.
Preparation Methods
Molecular Characteristics
N-(5-Chloro-2-methylphenyl)butanamide (CAS 5360-96-3) has the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol . Its structure comprises a 5-chloro-2-methylphenyl group linked to a butanamide chain, conferring reactivity suitable for nucleophilic acyl substitution and other amide-related transformations.
Key Precursors
The primary precursor for synthesizing this compound is 5-chloro-2-methylaniline (CAS 95-79-4), a commercially available aromatic amine with a molecular weight of 141.60 g/mol . Its synthesis and purity directly influence the yield and quality of the final product.
Laboratory-Scale Synthesis
Reaction Mechanism
The preparation involves a nucleophilic acyl substitution between 5-chloro-2-methylaniline and butanoyl chloride. The amine group attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond.
General Reaction:
Reagents and Conditions
| Component | Quantity | Role |
|---|---|---|
| 5-Chloro-2-methylaniline | 1.0 equiv. | Nucleophile |
| Butanoyl chloride | 1.2 equiv. | Electrophile |
| Triethylamine | 2.5 equiv. | Base (HCl scavenger) |
| Dichloromethane (DCM) | Solvent | Reaction medium |
| Temperature | 0–5°C (initial), then 25°C | Control exotherm |
Protocol
-
Cooling Phase : Dissolve 5-chloro-2-methylaniline (10.0 g, 70.6 mmol) in anhydrous DCM (100 mL) under nitrogen. Cool to 0–5°C.
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Acyl Chloride Addition : Slowly add butanoyl chloride (9.2 mL, 84.7 mmol) via dropping funnel.
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Base Introduction : Add triethylamine (24.6 mL, 176.5 mmol) dropwise to neutralize HCl.
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Reaction Completion : Warm to room temperature and stir for 12 hours.
-
Workup : Wash with 1M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (50 mL). Dry over MgSO₄ and concentrate.
Yield and Purity
-
Crude Yield : 85–90%
-
Purification : Recrystallization from ethanol/water (3:1) yields 75–80% pure product.
-
Analytical Confirmation :
Industrial-Scale Production
Process Intensification
Industrial methods prioritize cost efficiency and scalability:
Continuous Flow Reactors
-
Advantages : Enhanced heat transfer, reduced reaction time, and higher throughput.
-
Conditions :
-
Residence Time : 10–15 minutes
-
Temperature : 50°C
-
Solvent : Toluene (recyclable)
-
Catalytic Optimization
Economic and Environmental Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent Consumption | 10 L/kg product | 2 L/kg product |
| Energy Input | 500 kWh/kg | 150 kWh/kg |
| Waste Generation | 8 kg/kg product | 1.5 kg/kg product |
Comparative Analysis of Synthetic Routes
Carbodiimide-Mediated Coupling
-
Reagents : Butanoic acid, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), Hydroxybenzotriazole (HOBt).
-
Yield : 70–75% (lower due to side reactions).
Enzymatic Acylation
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Conditions : 40°C, solvent-free.
-
Yield : 60–65% (limited by enzyme stability).
Critical Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Acyl Chloride | 80 | 98 | High | 120 |
| Carbodiimide | 75 | 95 | Moderate | 180 |
| Enzymatic | 65 | 90 | Low | 250 |
Challenges and Solutions
Impurity Profiling
Solvent Selection
-
DCM vs. Toluene : Toluene reduces toxicity but requires higher temperatures (50°C vs. 25°C).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-chloro-2-methylphenyl)butanamide, and how can reaction conditions be optimized to minimize side products?
- Methodology : The synthesis typically involves coupling 5-chloro-2-methylaniline with butanoyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is used as a base to scavenge HCl, with reactions conducted at 0–5°C to suppress electrophilic aromatic substitution side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
- Optimization : Adjusting stoichiometric ratios (1:1.1 molar ratio of amine to acyl chloride) and reaction time (2–4 hours) improves yield. Monitoring by TLC or HPLC-MS helps identify intermediates and byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Techniques :
- NMR : and NMR in deuterated chloroform or DMSO-d6 confirm the presence of the butanamide chain (δ ~2.3 ppm for CH-CO, δ ~8.5 ppm for NH).
- X-ray crystallography : Single-crystal X-ray diffraction using SHELXL for refinement resolves bond lengths and angles (e.g., C=O bond ~1.22 Å, C-N ~1.35 Å). Programs like WinGX and ORTEP-3 generate thermal ellipsoid plots for visualizing molecular packing .
Q. How can researchers validate the purity of this compound for pharmacological assays?
- Methods :
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm.
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H] at m/z 226.0834 (calculated for CHClNO).
- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
- Approach :
Comparative IC analysis : Benchmark against structurally similar compounds (e.g., thiazole or triazolo-triazine derivatives) with documented COX-II inhibition (IC ~0.52 μM) .
Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., COX-II active site). Validate binding poses via molecular dynamics simulations .
Experimental replication : Test activity under standardized assay conditions (e.g., 37°C, pH 7.4) to control for variability in buffer systems or cell lines.
Q. What strategies are recommended for resolving polymorphic forms of this compound during crystallization?
- Polymorphism management :
- Solvent screening : Test polar (ethanol/water) vs. non-polar (hexane/toluene) solvents to isolate distinct crystal forms.
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions.
- PXRD : Compare experimental powder patterns with simulated data from single-crystal structures to assign polymorphs .
Q. How can researchers develop a robust impurity profiling protocol for this compound?
- Protocol :
Forced degradation : Expose the compound to heat (80°C), acid (1M HCl), and UV light to generate degradation products.
HPLC-DAD/ELSD : Use a gradient method (e.g., 10–90% acetonitrile over 30 minutes) to separate impurities. Key impurities include unreacted 5-chloro-2-methylaniline (retention time ~5.2 min) and hydrolyzed butanoic acid derivatives .
Quantitative NMR : Integrate impurity peaks against a certified reference standard.
Q. What computational tools are critical for validating crystallographic data of this compound?
- Tools :
- PLATON : Checks for missed symmetry and validates hydrogen-bonding networks.
- SHELXL : Refines anisotropic displacement parameters and calculates R values (<5% for high-quality data).
- CIF validation : The IUCr’s checkCIF tool identifies syntax errors and geometric outliers in crystallographic information files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
